Benzydamine N-oxide is a primary metabolite of benzydamine hydrochloride, a non-steroidal anti-inflammatory drug (NSAID) used in human and veterinary medicine. [] While not inherently analgesic or anti-edematous itself, benzydamine N-oxide is readily absorbed by the body and reduced back to benzydamine, contributing to the parent drug's therapeutic effect. [] In scientific research, benzydamine N-oxide is primarily recognized as a valuable probe substrate for studying the activity and function of Flavin-containing monooxygenase (FMO) enzymes, particularly FMO3, in various biological systems. [, , , , , ] This application stems from the fact that its formation is primarily catalyzed by FMO enzymes, with minimal involvement of cytochrome P450 enzymes. []
Benzydamine N-oxide is derived from benzydamine, which is widely used for its anti-inflammatory properties. The compound is classified as a tertiary amine N-oxide, a category that includes various drugs and metabolites. Its formation involves enzymatic processes primarily mediated by flavin-containing monooxygenases (FMO), particularly FMO3, which plays a crucial role in the metabolic pathways of numerous xenobiotics and pharmaceuticals .
The synthesis of benzydamine N-oxide can be achieved through several methods, with enzymatic oxidation being the most prominent. The process typically involves the following steps:
Benzydamine N-oxide participates in various chemical reactions:
The mechanism of action for benzydamine N-oxide primarily revolves around its role as a metabolite of benzydamine:
This metabolic pathway signifies the importance of flavin-containing monooxygenases in drug metabolism, influencing both efficacy and safety profiles.
Benzydamine N-oxide exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in pharmaceutical formulations and biological systems.
Benzydamine N-oxide has several scientific applications:
Benzydamine N-oxide (C₁₉H₂₃N₃O₂; CAS 36504-71-9) is the tertiary amine oxide metabolite of benzydamine (C₁₉H₂₃N₃O), formed through oxygen insertion at the dimethylamino nitrogen. This modification increases its molecular weight to 325.40 g/mol, compared to 309.41 g/mol for the parent compound, and imparts distinct electronic properties. The N→O bond introduces a permanent dipole moment and enhances hydrophilicity, evidenced by a calculated partition coefficient (logP) reduction of approximately 1-2 units relative to benzydamine [4] [6] [10]. The protonated nitrogen in the indazole ring and the zwitterionic nature of the N-oxide group influence its ionic character across physiological pH ranges [5].
Table 1: Spectral Characterization of Benzydamine N-Oxide
Technique | Key Findings |
---|---|
Mass Spectrometry | Molecular ion peak at m/z 326.2 [M+H]⁺; fragmentation pattern confirms N-oxide structure [4] [10] |
¹H-NMR | Downfield shift of dimethylamino protons (δ 3.0–3.2 ppm) vs. parent (δ 2.2–2.5 ppm) [8] |
IR Spectroscopy | N→O stretch at 960–980 cm⁻¹; absence of tertiary amine C-N bands [8] |
X-ray crystallography of its hydrogen maleate salt (C₂₃H₂₇N₃O₆) confirms the oxygen attachment geometry and reveals a crystalline lattice stabilized by hydrogen bonding between the N-oxide and maleate carboxyl groups [8].
Enzymatic Synthesis
Benzydamine N-oxide is predominantly biosynthesized in vivo via flavin-containing monooxygenase 3 (FMO3), which exhibits high catalytic specificity for benzydamine. Human liver microsomes convert benzydamine to the N-oxide with Michaelis-Menten kinetics (mean Km = 64.0 μM; Vmax = 6.9 nmol·mg⁻¹ protein·min⁻¹). Recombinant FMO3 shows superior activity (Km = 40.4 μM; Vmax = 29.1 nmol·mg⁻¹·min⁻¹) over FMO1 or FMO5. This reaction is NADPH-dependent, heat-labile, and inhibited by methimazole (competitive inhibitor) but unaffected by cytochrome P450 inhibitors like N-benzylimidazole [3] [9]. Genetic polymorphisms in FMO3 significantly impact synthesis efficiency; homozygous K158 variants reduce Vmax by >50% compared to wild-type alleles [3].
Chemical Synthesis
Laboratory-scale synthesis employs peracid oxidation:
Table 2: Synthetic Methods for Benzydamine N-Oxide
Method | Conditions | Yield/Purity | Key Characteristics |
---|---|---|---|
FMO3-Catalyzed | pH 7.4, NADPH, 37°C | Varies by genotype | Biological specificity; heat-labile |
m-CPBA Oxidation | DCM, 0–5°C, 2h | >95% purity | Scalable; avoids N-demethylation byproducts |
Benzydamine N-oxide exists as a colorless to light yellow oil or crystalline solid. It demonstrates high solubility in polar solvents (50 mg/mL in DMSO) but limited solubility in aqueous buffers (<1 mg/mL at pH 7.0). Its octanol-water partition coefficient (logD7.4 ≈ -0.5) reflects greater hydrophilicity than benzydamine (logD7.4 ≈ 1.8) [5] [6].
Stability studies reveal:
Table 3: Physicochemical Stability Profile
Factor | Condition | Stability Outcome |
---|---|---|
Temperature | 45°C, 24h | >15% degradation; reverts to benzydamine |
pH | pH 1.0, 37°C, 1h | Complete deoxygenation |
Light Exposure | UV (254 nm), 48h | 40% degradation; complex byproducts |
Reducing agents like dithionite accelerate degradation, confirming the redox liability of the N-oxide bond. This property facilitates enzymatic recycling in vivo via hepatic xanthine oxidase [3] [12].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7